molecular formula C22H31N5O B6446001 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine CAS No. 2549064-05-1

4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine

Cat. No.: B6446001
CAS No.: 2549064-05-1
M. Wt: 381.5 g/mol
InChI Key: CTPSMQWDZZBFFS-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted at the 4-position with morpholine and at the 2-position with a piperazine moiety bearing a 2,4-dimethylphenylmethyl group. Its molecular formula is C₂₃H₃₂N₆O, with a molecular weight of 408.55 g/mol.

Properties

IUPAC Name

4-[2-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O/c1-17-4-5-20(18(2)14-17)16-25-6-8-27(9-7-25)22-23-19(3)15-21(24-22)26-10-12-28-13-11-26/h4-5,14-15H,6-13,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPSMQWDZZBFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine is a complex organic molecule with significant potential in pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of piperazine derivatives known for their diverse biological activities. Its structural complexity is characterized by the presence of a morpholine ring, a piperazine moiety, and a pyrimidine derivative, which contribute to its unique pharmacological profile.

PropertyValue
Molecular FormulaC22H30N4O
Molecular Weight370.51 g/mol
IUPAC NameThis compound
SMILESCC(C)C1=CC=C(C=C1)C2CCN(CC2)C3=NC(=NC=C3C(=O)N)C=C(C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • G-protein-coupled receptors (GPCRs) : The compound exhibits affinity for specific GPCRs, influencing numerous signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B), which are crucial in neurotransmitter metabolism and have implications in neurodegenerative diseases .

Pharmacological Activities

Research indicates that this compound possesses several pharmacological properties:

  • Antidepressant Effects : In vivo studies suggest potential antidepressant activity through modulation of serotonin and norepinephrine levels.
  • Antitumor Activity : Preliminary studies have noted its ability to inhibit cancer cell proliferation, particularly in HepG2 liver cancer cells, where it induces apoptosis via mitochondrial pathways .
  • Anti-inflammatory Properties : The compound has demonstrated inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), suggesting potential use in treating inflammatory conditions .

Case Studies and Research Findings

Several studies have explored the biological activity of the compound:

Study 1: Antitumor Activity

In a study assessing its effects on HepG2 cells, the compound was found to induce cell cycle arrest at the S phase, leading to increased apoptosis rates. The IC50 values ranged from 6.92 to 8.99 μM, indicating significant potency compared to standard chemotherapeutic agents .

Study 2: Enzyme Inhibition Profile

A screening of various derivatives revealed that this compound effectively inhibits AChE with an IC50 value of approximately 250 µg/mL, comparable to established inhibitors like donepezil .

Study 3: Anti-inflammatory Action

In tests measuring COX enzyme inhibition, compounds related to this structure showed promising results with IC50 values lower than those of traditional NSAIDs, indicating potential for development as anti-inflammatory agents .

Comparison with Similar Compounds

Research Findings and Implications

  • Antimalarial Potential: Analogs with pyridyl substituents (e.g., 75, 77) show nanomolar IC₅₀ against Plasmodium falciparum, suggesting the target compound may share this activity if tested .
  • Kinase Inhibition: Thieno-pyrimidine derivatives () demonstrate efficacy in cancer models, highlighting the scaffold’s versatility .

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